

Measuring Chorea Reduction with SOM3355: Application Notes and Protocols

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These application notes provide a comprehensive guide to understanding and measuring the efficacy of SOM3355 in reducing chorea, a hallmark motor symptom of Huntington's disease (HD). This document outlines the mechanism of action of SOM3355, detailed protocols from clinical trials, and relevant preclinical assessment methodologies.

Introduction to SOM3355

SOM3355 is an investigational drug for the treatment of chorea in Huntington's disease.[1][2] It is a repurposed therapeutic, with its active ingredient, bevantolol hydrochloride, previously used to treat hypertension.[1][3] The potential of SOM3355 for treating chorea was identified through an artificial intelligence-based screening platform.[1][3] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to SOM3355 for this indication.[3][4]

The therapeutic rationale for SOM3355 lies in its unique dual mechanism of action. It functions as both a selective β 1-adrenergic antagonist and an inhibitor of Vesicular Monoamine Transporter 1 and 2 (VMAT1 and VMAT2).[5][6] VMAT2 inhibition is a clinically validated approach for managing chorea, as it leads to a depletion of monoamines like dopamine in the central nervous system.[7] The combined VMAT1 and VMAT2 inhibition by SOM3355 is believed to offer a more balanced modulation of dopamine signaling, potentially reducing the risk of adverse psychiatric effects often associated with pure VMAT2 inhibitors.[3][5]

Preclinical Assessment of SOM3355

While specific preclinical study protocols for SOM3355 have not been detailed in publicly available literature, it has been confirmed that in vitro functional studies have validated its VMAT2 inhibitory activity, and in vivo studies have confirmed its ability to penetrate the brain.^[8] This section outlines the general methodologies applicable for the preclinical evaluation of a VMAT2 inhibitor like SOM3355 for chorea reduction.

In Vitro Protocols

1. VMAT2 Inhibition Assays:

- Objective: To determine the potency and selectivity of SOM3355 in inhibiting VMAT2.
- Methodologies:
 - Radioligand Binding Assay: This assay measures the affinity of SOM3355 for VMAT2. It typically involves using membranes from cells expressing VMAT2 (e.g., rat striatum) and a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine. The ability of SOM3355 to displace the radioligand is quantified to determine its binding affinity (K_i).^[7]
 - Monoamine Uptake Assay: This functional assay assesses the ability of SOM3355 to block the transport of monoamines into synaptic vesicles. Cells expressing VMAT2 (e.g., PC12 or HEK293 cells) are pre-incubated with varying concentrations of SOM3355, followed by the addition of a radiolabeled monoamine (e.g., [³H]dopamine). The reduction in monoamine uptake in the presence of SOM3355 is measured to determine its inhibitory concentration (IC₅₀).^[7]

2. In Vivo Protocols:

- Objective: To evaluate the efficacy of SOM3355 in reducing chorea-like movements and to assess its pharmacokinetic and safety profile in animal models of Huntington's disease.
- Animal Models: Transgenic mouse models that recapitulate the motor deficits of HD are commonly used. These include:

- R6/2 mice: Express an N-terminal fragment of the mutant huntingtin protein and exhibit a rapid and severe motor phenotype.
- N171-82Q mice: Another fragment model with a less aggressive phenotype than R6/2 mice.
- YAC128 and BACHD mice: These models express the full-length mutant huntingtin protein and show a more slowly progressing phenotype that closely mimics the human disease.
- Behavioral Assessment of Chorea:
 - Open Field Test: This test can be used to assess general locomotor activity and identify hyperkinesia, a characteristic of chorea in some animal models.
 - Rotarod Test: This test evaluates motor coordination and balance. A reduction in the time the animal can stay on a rotating rod can indicate motor deficits.
 - Grip Strength Test: Measures the muscular strength of the animal, which can be affected by the progression of HD-like symptoms.
- Pharmacokinetic Studies: These studies are crucial to confirm that SOM3355 can cross the blood-brain barrier and reach its target in the central nervous system. This involves administering the drug to the animals and measuring its concentration in plasma and brain tissue over time.[8]

Clinical Measurement of Chorea Reduction

Clinical trials have provided robust quantitative data on the efficacy of SOM3355 in reducing chorea in patients with Huntington's disease.

Clinical Trial Protocols

1. Phase 2a Proof-of-Concept Study (NCT03575676):

- Objective: To assess the efficacy and safety of SOM3355 in reducing chorea in HD patients. [9]
- Study Design: A randomized, double-blind, placebo-controlled, crossover study.[9]

- Participants: 32 patients with Huntington's disease and chorea.[9]
- Treatment Regimen: Patients received two different doses of SOM3355 (100 mg and 200 mg, twice daily) and a placebo in a sequential crossover design, with each treatment period lasting six weeks.[3][9]
- Primary Efficacy Endpoint: The primary outcome was the improvement in the Total Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS). A response was defined as an improvement of at least 2 points in the TMC score during any active treatment period compared to the placebo period.[9]

2. Phase 2b Study (NCT05475483):

- Objective: To further evaluate the efficacy and safety of two different doses of SOM3355.[4]
- Study Design: A 12-week, randomized, double-blind, placebo-controlled study with parallel groups.[4]
- Participants: 129 patients with choreic movements associated with Huntington's disease.[10]
- Treatment Regimen: Patients were randomized to receive either SOM3355 at a dose of 400 mg/day or 600 mg/day, or a placebo.[10]
- Primary Efficacy Endpoint: The primary outcome was the change in the UHDRS-TMC score from baseline to the end of the 12-week treatment period.[4]

3. Planned Phase 3 Study:

- Study Design: A 12-week, double-blind, placebo-controlled study.[2]
- Participants: Individuals with mild-to-severe Huntington's disease.[2]
- Treatment Regimen: Participants will be randomized to receive either 600 mg of SOM3355 daily or a placebo.[2]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from the clinical trials of SOM3355.

Table 1: Phase 2a Proof-of-Concept Study Results[9]

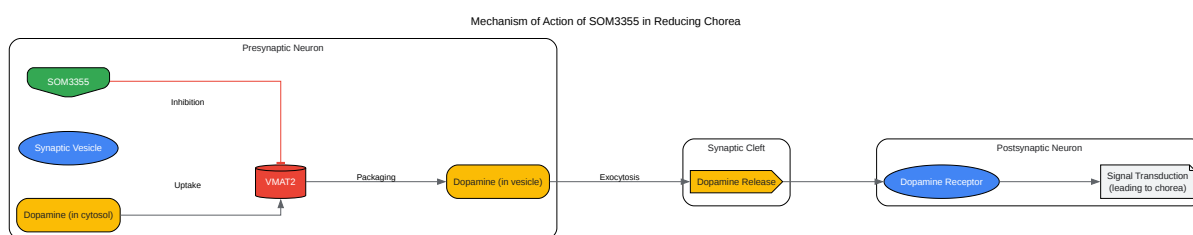
Efficacy Measure	Result
Primary Endpoint Met	57.1% of patients showed a ≥ 2 point improvement in TMC score vs. placebo.
Dose-Dependent Improvement in TMC Score	A significant improvement of -1.14 points was observed with 200 mg twice daily SOM3355 compared to placebo.
Responder Analysis (Improvement in TMC Score vs. Placebo)	
≥ 3 point improvement	28.6% of patients
≥ 4 point improvement	25.0% of patients
≥ 5 point improvement	17.9% of patients
≥ 6 point improvement	10.7% of patients

Table 2: Phase 2b Study Results[6][10]

Efficacy Measure	Result
Chorea Improvement (600 mg/day vs. Placebo)	Statistically significant improvement in the UHDRS-TMC score.
Responder Analysis (600 mg/day)	A higher percentage of patients showed improvement in the Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C) compared to placebo.
Safety and Tolerability	No worsening of depression or suicidal thoughts, no somnolence, and no akathisia were reported.

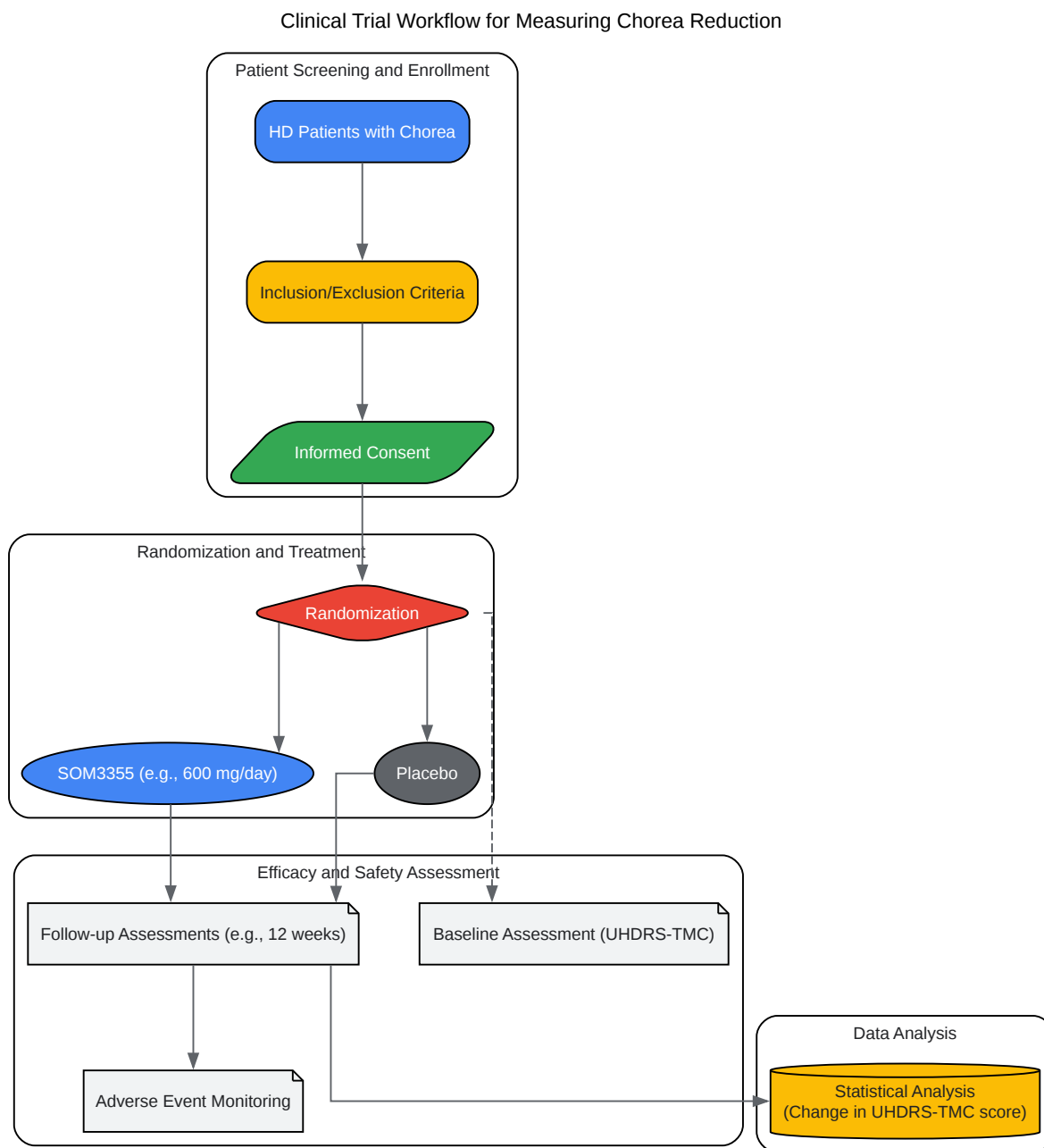
Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental processes, the following diagrams illustrate the mechanism of action of SOM3355 and a typical workflow for its clinical evaluation.



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Caption: Mechanism of SOM3355 in reducing chorea.



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Caption: Clinical trial workflow for chorea measurement.

Conclusion

SOM3355 represents a promising therapeutic candidate for the management of chorea in Huntington's disease, with a novel dual mechanism of action that may offer a favorable safety profile. The clinical development program for SOM3355 has employed rigorous, well-defined protocols, primarily utilizing the UHDRS-TMC score to quantify chorea reduction. The data from Phase 2a and 2b trials demonstrate a clinically meaningful and statistically significant reduction in chorea, supporting its continued development in a Phase 3 trial. For researchers and drug development professionals, the methodologies outlined in this document provide a framework for the evaluation of VMAT2 inhibitors and the measurement of their impact on chorea in both preclinical and clinical settings.

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